molecular formula C11H18N2O3 B2391943 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine CAS No. 1397007-99-6

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine

Cat. No.: B2391943
CAS No.: 1397007-99-6
M. Wt: 226.276
InChI Key: UTFPMGKPLCDDQT-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine is a hydrazine derivative featuring a 3,4,5-trimethoxyphenyl group attached to an ethylhydrazine backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules such as combretastatin analogs and microtubule-targeting agents . The trimethoxyphenyl moiety is known to enhance lipophilicity and binding affinity to biological targets, particularly in anticancer and antimicrobial applications . Synthesis typically involves condensation reactions between 3,4,5-trimethoxyacetophenone derivatives and hydrazine or substituted hydrazides under reflux conditions in ethanol .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(13-12)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPMGKPLCDDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of new compounds with diverse functional groups .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, such as the extracellular signal-regulated kinase pathway, contributing to its pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine/Hydrazide Derivatives

Key Compounds :

  • 4-Methyl-N'-[1-(3,4,5-Trimethoxyphenyl)ethylidene]-benzenesulfonohydrazide (): Synthesized via condensation of 3,4,5-trimethoxyacetophenone with p-toluenesulfonyl hydrazide.
  • (Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (): Incorporates a phenylhydrazine group, enhancing π-π stacking interactions in cancer cell targets. Demonstrates improved solubility compared to non-hydrazine analogs .
  • N′-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Combines triazole and hydrazide functionalities, showing dual antimicrobial and antioxidant activities due to the electron-rich trimethoxyphenyl group .

Activity Comparison :

Compound Biological Activity Key Substituent Impact Reference
1-(3,4,5-Trimethoxyphenyl)ethylhydrazine Anticancer (tubulin inhibition) 3,4,5-Trimethoxy enhances binding
Phenylhydrazine derivatives Improved solubility & cytotoxicity Phenyl group aids cellular uptake
Triazole-linked hydrazides Antimicrobial (MIC: 2–8 µg/mL) Sulfanyl group boosts bioavailability
Triazole and Oxazolone Derivatives

Key Compounds :

  • 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (): Exhibits potent antiproliferative activity (IC₅₀: 0.8 µM against MCF-7 cells) via stabilization of the colchicine-binding site in tubulin .
  • 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Shows broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC 4 µg/mL) attributed to the triazole-thione and trimethoxyphenyl synergy .

Structural Insights :

  • Oxazolone derivatives exhibit rigid planar structures, favoring intercalation with DNA or tubulin.
  • Triazole-thione derivatives leverage sulfur atoms for enhanced redox activity, useful in antioxidant applications .
Pyrazoline and Piperazine Derivatives

Key Compounds :

  • 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (): Pyrazoline core with methoxyphenyl substituents shows moderate anticancer activity (IC₅₀: 12 µM) but lower potency than trimethoxyphenyl analogs due to reduced lipophilicity .
  • 1-[(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl]piperidine (): Piperidine-linked trimethoxyphenyl derivatives display anti-mitotic activity (IC₅₀: 1.2 µM) by disrupting microtubule dynamics .

Physical Property Comparison :

Compound Type Melting Point (°C) LogP Solubility (mg/mL)
1-(3,4,5-Trimethoxyphenyl)ethylhydrazine 165–170 2.8 0.3 (DMSO)
Pyrazoline derivatives 102–124 3.1 0.1 (Ethanol)
Piperidine derivatives N/A 4.2 <0.1 (Water)

Research Findings and Trends

  • Anticancer Activity: Trimethoxyphenyl derivatives consistently outperform mono- or dimethoxy analogs in tubulin inhibition due to enhanced hydrophobic interactions .
  • Antimicrobial Potency : Sulfur-containing derivatives (e.g., triazole-thiones) show superior activity against resistant strains, with trimethoxyphenyl groups contributing to membrane disruption .
  • Synthetic Flexibility : Hydrazine-based frameworks allow modular substitution, enabling tuning of solubility and target selectivity .

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